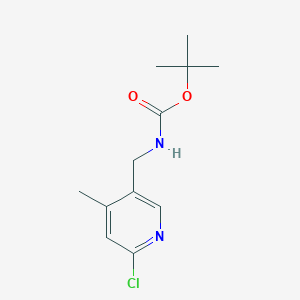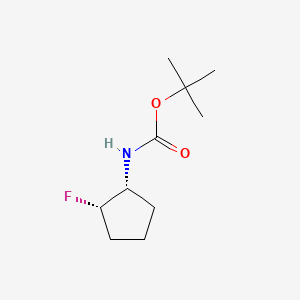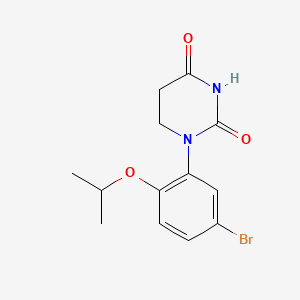
Benzyl N-(5-hydroxy-2-methyl-pentyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-(5-hydroxy-2-methyl-pentyl)carbamate is an organic compound with the molecular formula C13H19NO3. This compound is known for its ability to bind to DNA ligands and inhibit cell proliferation in resistant cell lines. It is also capable of repairing damaged DNA by binding to the 5’-hydroxyl group on the sugar backbone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl N-(5-hydroxy-2-methyl-pentyl)carbamate can be synthesized through the reaction of benzyl chloroformate with 5-hydroxy-2-methyl-pentylamine. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl N-(5-hydroxy-2-methyl-pentyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl N-(5-oxo-2-methyl-pentyl)carbamate.
Reduction: Formation of benzyl N-(5-hydroxy-2-methyl-pentyl)amine.
Substitution: Formation of various substituted benzyl carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl N-(5-hydroxy-2-methyl-pentyl)carbamate has several scientific research applications:
Chemistry: Used as a linker in organic synthesis to facilitate the formation of complex molecules.
Medicine: Potential therapeutic agent for inhibiting cell proliferation in resistant cancer cell lines.
Mécanisme D'action
The mechanism of action of benzyl N-(5-hydroxy-2-methyl-pentyl)carbamate involves its ability to bind to the 5’-hydroxyl group on the sugar backbone of DNA. This binding facilitates the repair of damaged DNA strands and inhibits cell proliferation by interfering with DNA replication and transcription processes. The compound’s molecular targets include DNA ligands and enzymes involved in DNA repair pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl carbamate: Similar in structure but lacks the 5-hydroxy-2-methyl-pentyl group.
Phenyl carbamate: Contains a phenyl group instead of a benzyl group.
Methyl carbamate: Contains a methyl group instead of a benzyl group.
Uniqueness
Benzyl N-(5-hydroxy-2-methyl-pentyl)carbamate is unique due to its specific ability to bind to DNA ligands and repair damaged DNA. This property is not commonly found in other carbamate compounds, making it particularly valuable in genetic and cancer research .
Propriétés
Formule moléculaire |
C14H21NO3 |
|---|---|
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
benzyl N-(5-hydroxy-2-methylpentyl)carbamate |
InChI |
InChI=1S/C14H21NO3/c1-12(6-5-9-16)10-15-14(17)18-11-13-7-3-2-4-8-13/h2-4,7-8,12,16H,5-6,9-11H2,1H3,(H,15,17) |
Clé InChI |
IEVUGAIYYIACAH-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCO)CNC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(Aminomethyl)-3-methyl-2lambda6-thia-3-azabicyclo[3.1.0]hexane-2,2-dione hydrochloride](/img/structure/B15304048.png)
![1-[1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride](/img/structure/B15304061.png)



![(6S)-N-methyl-5-azaspiro[2.4]heptane-6-carboxamide hydrochloride](/img/structure/B15304096.png)
![tert-butyl N-[3-fluoro-5-(morpholin-4-yl)phenyl]carbamate](/img/structure/B15304102.png)


